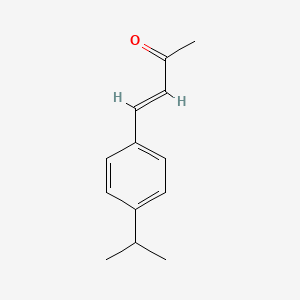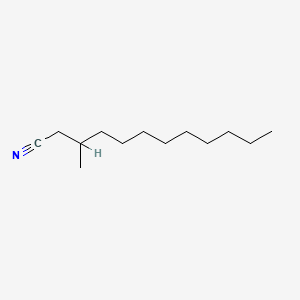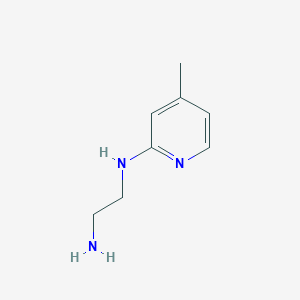
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Descripción general
Descripción
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is a chemical compound with the molecular formula C14H23NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a beta-oxo group, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester can be synthesized through several synthetic routes. One common method involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Beta-Oxo Group: The protected piperidine is then subjected to a reaction with an appropriate acylating agent to introduce the beta-oxo group. This can be done using reagents like ethyl chloroformate or acetic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The beta-oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The beta-oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Free amines or substituted derivatives.
Aplicaciones Científicas De Investigación
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active peptides.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-piperidinecarboxylic acid methyl ester: Similar structure but lacks the beta-oxo group.
1-Boc-4-piperidone: Contains a ketone group instead of the ester.
1-Boc-4-piperidinepropanoic acid: Similar structure but lacks the methyl ester group.
Uniqueness
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is unique due to the presence of both the beta-oxo group and the methyl ester functional group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWVWUIHBXMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463847 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479630-02-9 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)











